molecular formula C18H20ClF3N6O B10964244 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B10964244
M. Wt: 428.8 g/mol
InChI Key: OXEKNEALMWRQGN-UHFFFAOYSA-N
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Description

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the coupling of the piperazine and pyrimidine rings. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one include other pyrazole derivatives, piperazine derivatives, and pyrimidine derivatives. Examples include:

  • 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-one
  • 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and the development of novel materials with specific properties.

Properties

Molecular Formula

C18H20ClF3N6O

Molecular Weight

428.8 g/mol

IUPAC Name

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C18H20ClF3N6O/c19-14-15(12-2-3-12)28(25-16(14)18(20,21)22)7-4-13(29)26-8-10-27(11-9-26)17-23-5-1-6-24-17/h1,5-6,12H,2-4,7-11H2

InChI Key

OXEKNEALMWRQGN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)N3CCN(CC3)C4=NC=CC=N4)C(F)(F)F)Cl

Origin of Product

United States

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